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Compound of Interest

Compound Name:
N,N-bis(1H-indol-4-

ylmethyl)acetamide

Cat. No.: B243521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The bis-indole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic compounds with a wide array of biological activities.

This guide provides a comparative overview of the efficacy of various classes of bis-indole

compounds, with a conceptual focus on the potential of N,N-bis(1H-indol-4-
ylmethyl)acetamide, a representative of N-acylated bis(indolylmethyl)amines. Due to the

limited publicly available data on this specific compound, this guide leverages experimental

data from structurally related bis-indole derivatives to highlight key structure-activity

relationships and guide future research.

Overview of Bis-Indole Compounds' Biological
Activities
Bis-indole compounds, characterized by the presence of two indole moieties, exhibit a

remarkable diversity of pharmacological properties. These activities are largely influenced by

the nature of the linker connecting the two indole rings, as well as the substitutions on the

indole nuclei themselves. Prominent biological activities associated with this class of

compounds include:

Anticancer Activity: Many bis-indole alkaloids and their synthetic derivatives have

demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Their
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mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition

of key signaling pathways implicated in cancer progression.

Antimicrobial Activity: The bis-indole structural motif is also a key feature in compounds with

significant antibacterial and antifungal properties.[3][6] These compounds can disrupt

microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Anti-inflammatory Activity: Certain bis-indole derivatives have been shown to possess anti-

inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[2]

[6]

Antiviral Activity: Several bis-indole compounds have been investigated for their potential to

inhibit viral replication and are considered promising leads for the development of new

antiviral drugs.[6]

Comparative Efficacy of Selected Bis-Indole
Derivatives
To illustrate the therapeutic potential and structure-activity relationships within the bis-indole

class, the following table summarizes the in vitro efficacy of representative compounds from

different structural subclasses.
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Compound
Class

Representat
ive
Compound

Target/Assa
y

Cell
Line/Organi
sm

Efficacy
(IC₅₀/MIC)

Reference

Bis(indolyl)m

ethanes

Triphenylami

ne BIM

derivative 2a

Antiparasitic

Activity

Trypanosoma

brucei
3.21 µM [1]

Triphenylami

ne BIM

derivative 2a

Antiproliferati

ve Activity

HT-29 (Colon

Cancer)
3.93 µM [1]

Heterocyclic

substituted

BIM 3q

Cytotoxic

Activity

A549 (Lung

Cancer)

Similar to 5-

FU
[2]

Bis(indolyl)-1,

3,4-

oxadiazoles

Novel bis-

(indolyl)-1,3,4

-oxadiazole

derivative

Cytotoxic

Activity

Various

Human

Cancer Cell

Lines

Potent,

tunable

selectivity

[5]

Indole-based

N-Aryl

Acetamides

Indole-1,2,4-

triazole-

based N-Aryl

Acetamide 8b

Cytotoxic

Activity

Hep-G2

(Liver

Cancer)

Most potent

in series
[7]

N-((indol-3-

yl)methyl)ace

tamide

Derivatives

N-((1-methyl-

1H-indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyph

enyl)acetami

de derivative

7d

Antiproliferati

ve Activity

HeLa

(Cervical

Cancer)

0.52 µM [8][9]

N-((1-methyl-

1H-indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyph

enyl)acetami

Antiproliferati

ve Activity

MCF-7

(Breast

Cancer)

0.34 µM [8][9]
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de derivative

7d

N-((1-methyl-

1H-indol-3-

yl)methyl)-N-

(3,4,5-

trimethoxyph

enyl)acetami

de derivative

7d

Antiproliferati

ve Activity

HT-29 (Colon

Cancer)
0.86 µM [8][9]

Note: IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration)

are standard measures of a compound's potency in vitro. 5-FU (5-Fluorouracil) is a commonly

used chemotherapy drug.

Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to evaluate the

efficacy of the bis-indole compounds cited in this guide.

Antiproliferative and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Experimental Workflow:

Seed cells in 96-well plates Incubate for 24h Treat with varying concentrations of bis-indole compounds Incubate for 24-72h Add MTT solution Incubate for 2-4h Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Calculate IC50 values Results

Click to download full resolution via product page

Figure 1: General workflow for determining the cytotoxic activity of bis-indole compounds using

the MTT assay.
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Detailed Protocol:

Cell Seeding: Cancer cell lines (e.g., HT-29, A549, HeLa, Hep-G2) are seeded in 96-well

microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to

allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a further 24 to 72 hours.

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to

each well, and the plates are incubated for another 2 to 4 hours at 37°C.

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a

solubilization solution, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition

of cell growth, is determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Experimental Workflow:

Prepare serial dilutions of bis-indole compounds in 96-well plates Inoculate with a standardized microbial suspension Incubate at optimal temperature and time Visually inspect for microbial growth Determine the lowest concentration with no visible growth (MIC) Results

Click to download full resolution via product page
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Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bis-indole

compounds.

Detailed Protocol:

Compound Dilution: Serial twofold dilutions of the bis-indole compounds are prepared in a

liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in 96-well

microtiter plates.

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell

density.

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no

compound) and negative (medium only) controls are included.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24

hours for bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Signaling Pathways Targeted by Bis-Indole
Compounds
The anticancer activity of many bis-indole compounds stems from their ability to modulate

critical signaling pathways involved in cell proliferation, survival, and apoptosis. While the

specific targets of N,N-bis(1H-indol-4-ylmethyl)acetamide are yet to be elucidated, related

compounds have been shown to interact with pathways such as the PI3K/Akt and MAPK

pathways.
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Figure 3: Simplified diagram of the PI3K/Akt and MAPK signaling pathways, potential targets

for bis-indole compounds.

Conclusion and Future Directions
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The diverse biological activities of bis-indole compounds underscore their importance as a

scaffold for drug discovery. While direct experimental data for N,N-bis(1H-indol-4-
ylmethyl)acetamide is currently lacking, the comparative data from related bis-indole

derivatives, particularly those with N-acetamide functionalities, suggest a high potential for

significant bioactivity. The acetamide group can influence the compound's solubility, stability,

and ability to form hydrogen bonds, which are critical for target interaction.

Future research should focus on the synthesis and comprehensive biological evaluation of

N,N-bis(1H-indol-4-ylmethyl)acetamide and its analogs. Elucidating the specific molecular

targets and mechanisms of action will be crucial for optimizing their therapeutic potential and

advancing them through the drug development pipeline. The experimental protocols and

comparative data presented in this guide provide a foundational framework for such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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